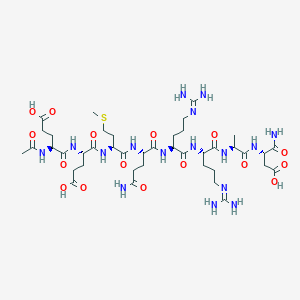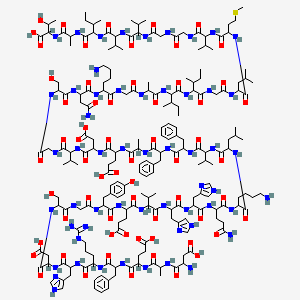
Z-DL-Asp-OH
Descripción general
Descripción
Z-DL-Asp-OH, also known as Z-DL-aspartic acid, is a compound with the empirical formula C12H13NO6 . It has a molecular weight of 267.23 . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The SMILES string of Z-DL-Asp-OH isOC(=O)CC(NC(=O)OCc1ccccc1)C(O)=O . The InChI key is XYXYXSKSTZAEJW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Z-DL-Asp-OH is a solid substance . . The storage temperature is recommended to be at 0 - 8 °C .Aplicaciones Científicas De Investigación
Peptide Synthesis
- Field : Biochemistry
- Application : Z-DL-Asp-OH is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in physiological and biochemical functions of life.
- Results : The outcome of peptide synthesis is the formation of a peptide with a specific sequence of amino acids. The properties and functions of the peptide can be analyzed using various techniques, such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and chromatographic and electrophoretic behavior .
Herbicide Design
- Field : Environmental Science
- Application : Z-DL-Asp-OH is a potential target in the design of environmentally benign herbicides . Herbicides are substances used to control unwanted plants, and designing environmentally friendly herbicides is crucial for sustainable agriculture.
- Method : The design of herbicides involves understanding the structure and function of the target molecule, in this case, Z-DL-Asp-OH. Computational techniques, such as molecular docking, can be used to study the interactions between the target molecule and potential herbicides .
- Results : The outcome of this application is the design of a potential herbicide that can selectively target Z-DL-Asp-OH without causing harm to non-target organisms. The effectiveness of the designed herbicide can be evaluated through various assays .
Branched-Chain Amino Acid Biosynthesis
- Field : Biochemistry
- Application : Z-DL-Asp-OH plays a role in the biosynthesis of branched-chain amino acids . These amino acids, which include leucine, isoleucine, and valine, are essential nutrients that the body obtains from proteins found in food.
- Method : The biosynthesis of branched-chain amino acids involves a series of enzymatic reactions. Acetohydroxyacid synthase (AHAS; EC 2.2.1.6) catalyzes the first common step in this process .
- Results : The outcome of this process is the production of branched-chain amino acids, which are crucial for protein synthesis and other physiological functions .
Aspartame Synthesis
- Field : Food Chemistry
- Application : Z-DL-Asp-OH is used in the enzymatic synthesis of aspartame , a low-calorie sweetener used in many diet foods and beverages.
- Method : The synthesis of aspartame involves an enzyme-catalyzed condensation reaction . This process is simple and straightforward, and can be accomplished easily in a couple of days with a minimum of equipment .
- Results : The outcome of this application is the production of aspartame, which can be tested for its sweet taste. The threshold value, that is, the lowest concentration at which the sweet taste can still be detected, is determined with a dilution series and related to that of a reference substance (sucrose) .
Enzyme-Catalyzed Condensation
- Field : Biochemistry
- Application : Z-DL-Asp-OH is used in enzyme-catalyzed condensation reactions . These reactions are important in the synthesis of various biological molecules.
- Method : The enzyme-catalyzed condensation involves the reaction of two molecules to form a larger molecule, with the elimination of a smaller molecule (usually water). The specific methods and conditions can vary depending on the molecules involved and the enzyme used .
- Results : The outcome of this application is the formation of a larger molecule through the condensation reaction. The properties and functions of the resulting molecule can be analyzed using various techniques .
Synthesis of Biological Active Peptides
- Field : Biochemistry
- Application : Z-DL-Asp-OH is used in the synthesis of biologically active peptides . These peptides can have various biological effects and are important in many physiological processes.
- Method : The synthesis of biologically active peptides involves the formation of peptide bonds between amino acids, which can be facilitated by various reagents and catalysts . The specific methods can vary depending on the peptide being synthesized .
- Results : The outcome of this application is the formation of a biologically active peptide. The biological activity of the peptide can be tested using various assays .
Propiedades
IUPAC Name |
2-(phenylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859586 | |
| Record name | N-[(Benzyloxy)carbonyl]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-DL-Asp-OH | |
CAS RN |
78663-07-7, 1152-61-0 | |
| Record name | NSC88490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbobenzoxy-L-aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbobenzoxy-L-aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






